molecular formula C9H4F2OS B1406402 5,7-Difluoro-benzo[b]thiophene-2-carbaldehyde CAS No. 1400702-21-7

5,7-Difluoro-benzo[b]thiophene-2-carbaldehyde

Cat. No. B1406402
M. Wt: 198.19 g/mol
InChI Key: XTRQNHSWDZIBFU-UHFFFAOYSA-N
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Description

5,7-Difluoro-benzo[b]thiophene-2-carbaldehyde is a chemical compound with the molecular formula C9H4F2OS . It is a derivative of benzo[b]thiophene-2-carboxaldehyde, which is a heterocyclic compound .


Molecular Structure Analysis

The molecular structure of 5,7-Difluoro-benzo[b]thiophene-2-carbaldehyde consists of a thiophene ring (a five-membered ring with one sulfur atom) with two fluorine atoms and a carbaldehyde group attached .

Scientific Research Applications

Liquid Crystalline Semiconducting Molecules

5,7-Difluoro-benzo[b]thiophene-2-carbaldehyde derivatives have been utilized in the synthesis of benzothieno[3,2-b]benzothiophene (BTBT)-based soluble semiconducting molecules. These molecules are intrinsically thermotropic liquid crystalline and exhibit good solubility in common organic solvents. They have shown promise in organic thin film transistors (OTFTs), displaying significant improvements in device performance upon annealing, which brings out their liquid crystalline properties. Such materials have potential applications in flexible and wearable electronics due to their high charge carrier mobilities and liquid crystalline nature (Jung et al., 2010).

Facile Synthesis of Benzo[b]Thiophene Derivatives

Research has demonstrated a convenient methodology for synthesizing various 5-substituted benzo[b]thiophene derivatives, starting from 6,7-dihydrobenzo[b]thiophen-4(5H)-one. This synthetic pathway has facilitated the production of compounds with potential applications in medicinal chemistry and material science. The versatility of this synthesis approach enables the exploration of benzo[b]thiophene derivatives in diverse scientific fields (Datta & De, 1989).

Organic Semiconductor Applications

Soluble poly(arylenevinylene)s incorporating various heterocyclic arylene units, including benzo[c]thiophene derivatives, have been synthesized and characterized. These polymers exhibit unique properties such as distinct UV-vis absorption spectra and potential applications in optoelectronic devices due to their optical third-harmonic generation (THG) measurements. Such materials are of interest for the development of novel organic semiconductors with tunable electronic properties (Saito et al., 1995).

Corrosion Inhibition for Aluminum Alloys

Thiophene derivatives, including those related to 5,7-Difluoro-benzo[b]thiophene-2-carbaldehyde, have been studied for their potential as corrosion inhibitors for AA2024-T3 aluminum alloy in hydrochloric acid medium. These compounds exhibit excellent inhibition efficiency, providing a protective barrier on the aluminum surface, which is crucial for extending the lifespan of aluminum components in corrosive environments. This application is particularly relevant in industries where aluminum alloys are used in structural applications exposed to aggressive conditions (Arrousse et al., 2022).

properties

IUPAC Name

5,7-difluoro-1-benzothiophene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F2OS/c10-6-1-5-2-7(4-12)13-9(5)8(11)3-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTRQNHSWDZIBFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(SC2=C(C=C1F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,7-Difluoro-benzo[b]thiophene-2-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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